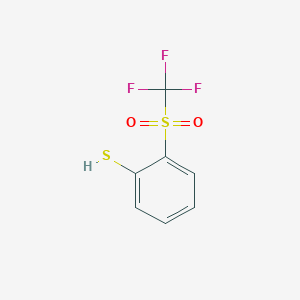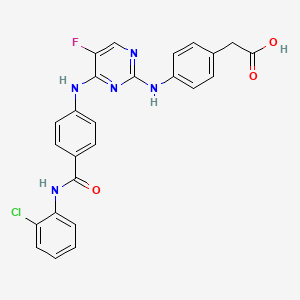
2-(4-(4-(4-(2-Chlorophenylcarbamoyl)phenylamino)-5-fluoropyrimidin-2-ylamino)phenyl)acetic acid
Descripción general
Descripción
2-(4-(4-(4-(2-Chlorophenylcarbamoyl)phenylamino)-5-fluoropyrimidin-2-ylamino)phenyl)acetic acid is a useful research compound. Its molecular formula is C25H19ClFN5O3 and its molecular weight is 491.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- The compound's synthesis and transformation into various derivatives, such as chalcones, acetylpyrazolines, and aminopyrimidines, have been explored in research. These transformations are achieved through reactions with different aromatic aldehydes, hydrazine hydrate, guanidine nitrate, and other reagents, highlighting its chemical versatility (Kapadia et al., 2007).
Use in Chiral Derivatization
- The compound has been studied for its potential as a chiral derivatizing agent. It can be used to distinguish enantiomers and determine the enantiomeric excess of secondary alcohols through 19F NMR spectra of corresponding esters (Hamman et al., 1987).
Photolytic Transformation Studies
- Research has investigated the photolytic transformation of the compound, particularly focusing on the formation and characterization of transformation products in aqueous solutions. This includes the study of UV-absorption spectra and quantum yields (Eriksson et al., 2010).
Role in Heterocyclic Chemistry
- The compound plays a significant role in heterocyclic chemistry. Studies have shown its use in the synthesis of reduced imidazole, pyrimidine, and pyridopyrimidine derivatives. These processes involve various cyclisation and ring-cleavage reactions, demonstrating its utility in creating diverse heterocyclic structures (Clark et al., 1974).
Potential in Developing Antimicrobial Agents
- There is significant interest in the compound for synthesizing new antimicrobial agents. Its base-catalysed condensation with different aldehydes and subsequent cyclization have been researched for developing potent antimicrobial derivatives (Solankee et al., 2010).
Applications in Crystallography
- The compound's structural aspects have been explored in crystallography. Studies involve examining its crystallization patterns and the extensive hydrogen bonding it exhibits, which is crucial for understanding its physical properties and potential applications in material science (Prayzner et al., 1996).
Use in Antiproliferative Research
- Research on the compound includes investigations into its antiproliferative activity in vitro against various cancer cell lines. This highlights its potential role in cancer research and the development of new therapeutic agents (Liszkiewicz, 2002).
Propiedades
IUPAC Name |
2-[4-[[4-[4-[(2-chlorophenyl)carbamoyl]anilino]-5-fluoropyrimidin-2-yl]amino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN5O3/c26-19-3-1-2-4-21(19)31-24(35)16-7-11-17(12-8-16)29-23-20(27)14-28-25(32-23)30-18-9-5-15(6-10-18)13-22(33)34/h1-12,14H,13H2,(H,31,35)(H,33,34)(H2,28,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQWRDYEMYDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NC3=NC(=NC=C3F)NC4=CC=C(C=C4)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



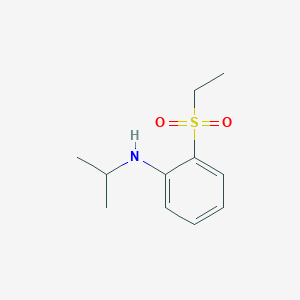


amine](/img/structure/B1418571.png)
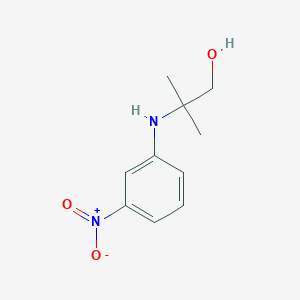
![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)


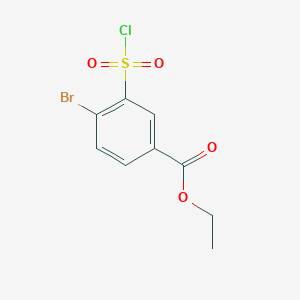
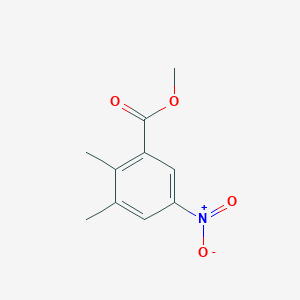
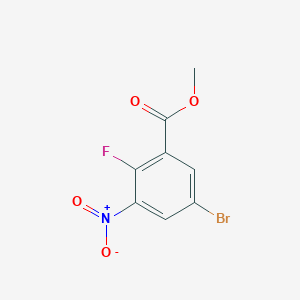
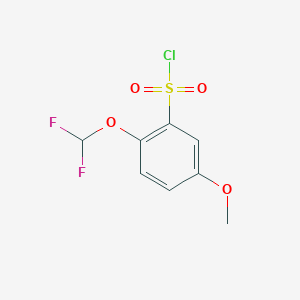
![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)
